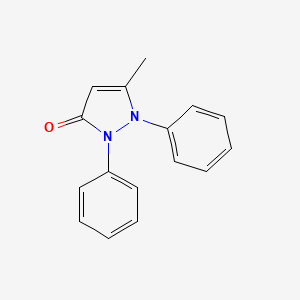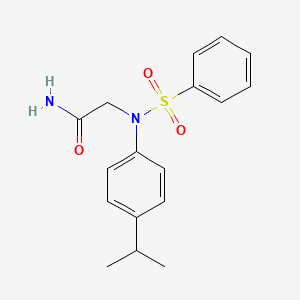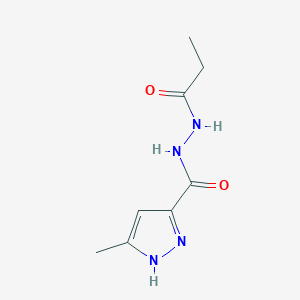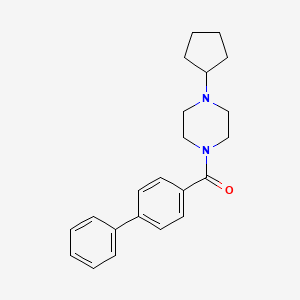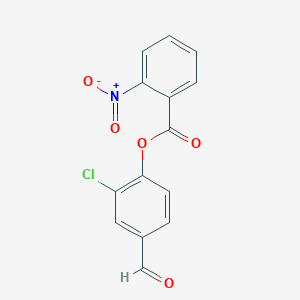
2-chloro-4-formylphenyl 2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-formylphenyl 2-nitrobenzoate, also known as CFNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CFNB belongs to the class of nitrobenzoate derivatives, which have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-formylphenyl 2-nitrobenzoate is not fully understood, but it is believed to involve the inhibition of enzyme activity and the modulation of cellular signaling pathways. This compound has been shown to bind to the active site of enzymes, such as acetylcholinesterase and tyrosinase, and inhibit their activity by interfering with their catalytic function. This compound has also been shown to modulate the expression of genes involved in cellular signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. This compound has been shown to scavenge free radicals and protect cells from oxidative damage, which is associated with various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, which makes it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-4-formylphenyl 2-nitrobenzoate has several advantages for lab experiments, including its low toxicity, high solubility, and stable chemical properties. This compound is also relatively easy to synthesize and purify, which makes it a suitable candidate for large-scale production. However, this compound also has several limitations, including its low bioavailability and poor pharmacokinetic properties, which may limit its effectiveness in vivo. This compound also has limited selectivity for specific enzymes and pathways, which may limit its applicability in certain research fields.
Direcciones Futuras
There are several future directions for research on 2-chloro-4-formylphenyl 2-nitrobenzoate, including the development of more selective and potent derivatives, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in animal models and clinical trials. This compound may also be used as a lead compound for the development of novel drugs with improved therapeutic properties. Finally, this compound may also be used as a tool compound for the elucidation of the molecular mechanisms underlying various diseases and cellular processes.
Métodos De Síntesis
The synthesis of 2-chloro-4-formylphenyl 2-nitrobenzoate involves the reaction of 2-chloro-4-formylphenol with 2-nitrobenzoyl chloride in the presence of a base catalyst. The reaction proceeds through an acylation process, resulting in the formation of this compound as a yellow crystalline solid. The purity and yield of the product can be optimized by adjusting the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
2-chloro-4-formylphenyl 2-nitrobenzoate has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent inhibitory activity against several enzymes, such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. This compound has also been shown to possess antioxidant and anti-inflammatory activities, which make it a promising candidate for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
IUPAC Name |
(2-chloro-4-formylphenyl) 2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO5/c15-11-7-9(8-17)5-6-13(11)21-14(18)10-3-1-2-4-12(10)16(19)20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXAMJJMBSEXNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)C=O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5852817.png)
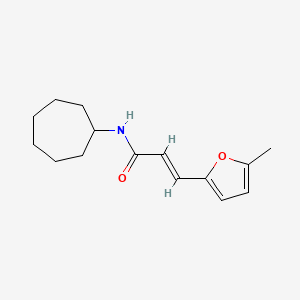
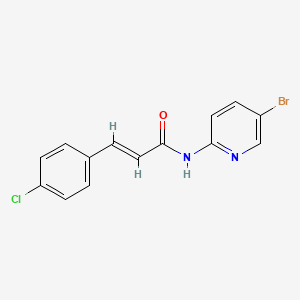
![methyl 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoate](/img/structure/B5852830.png)
![N-(4-methoxyphenyl)spiro[benzimidazole-2,1'-cyclohexan]-5-amine 1-oxide](/img/structure/B5852838.png)
![3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852846.png)
![1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5852852.png)
![5-imino-6-(2-methylbenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5852855.png)
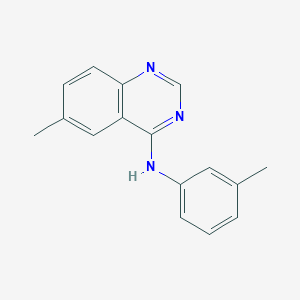
![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5852879.png)
